2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Description
2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrimidine ring
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13-10-19-17(20-11-13)22-16-6-8-21(9-7-16)12-14-2-4-15(18)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKINIOPJYLYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-fluorobenzyl chloride with piperidine under basic conditions.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-methylpyrimidine-2-ol using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as malaria and cancer.
Pharmacology: The compound is used to investigate its effects on various biological targets, including enzymes and receptors.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can be compared with other similar compounds such as:
1-[(4-Fluorophenyl)methyl]piperidin-4-yl]methanol: This compound has a hydroxyl group instead of the pyrimidine ring, which may result in different biological activities.
4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid: This compound has a different substituent on the piperidine ring, leading to variations in its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
